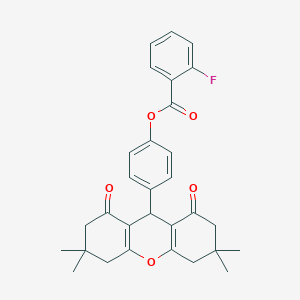![molecular formula C31H22BrN3OS B301520 5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301520.png)
5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is also known as a thiazolidine derivative and is synthesized through a multi-step process.
作用機序
The mechanism of action of 5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The compound 5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and tyrosinase. The compound has also been shown to have antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
実験室実験の利点と制限
The compound 5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. The compound is also stable and can be stored for long periods without significant degradation. However, the compound has some limitations for lab experiments. The compound is poorly soluble in water, which limits its use in aqueous-based experiments. The compound is also relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research of 5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the study of the compound's potential as a therapeutic agent for various diseases such as cancer and diabetes. Another potential direction is the study of the compound's mechanism of action and cellular targets. The compound's potential as an antimicrobial and antioxidant agent could also be further explored. Additionally, the synthesis of analogs of the compound could be investigated to determine their potential pharmacological effects.
In conclusion, the compound 5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results in scientific research for its diverse applications. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of 4-bromobenzylamine with indole-3-carbaldehyde in ethanol to form an imine. The imine is then reacted with thiosemicarbazide in ethanol to form the thiazolidine ring. The final step involves the reaction of the thiazolidine ring with phenyl isothiocyanate in ethanol to form the desired compound.
科学的研究の応用
The compound 5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its diverse applications in scientific research. The compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has also been studied for its antimicrobial and antioxidant properties.
特性
製品名 |
5-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C31H22BrN3OS |
分子量 |
564.5 g/mol |
IUPAC名 |
(5Z)-5-[[1-[(4-bromophenyl)methyl]indol-3-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H22BrN3OS/c32-24-17-15-22(16-18-24)20-34-21-23(27-13-7-8-14-28(27)34)19-29-30(36)35(26-11-5-2-6-12-26)31(37-29)33-25-9-3-1-4-10-25/h1-19,21H,20H2/b29-19-,33-31? |
InChIキー |
SPPRXFNIOIZVQS-NGNOOAMGSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)/S2)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)S2)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br)S2)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (5Z)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301438.png)
![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301439.png)
![ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301441.png)
![ethyl (5Z)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301443.png)
![ethyl (5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301446.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301448.png)
![ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301449.png)

![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301451.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide](/img/structure/B301453.png)
![ethyl (5Z)-5-[[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301454.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301456.png)
![ethyl (5Z)-5-[[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301457.png)
![N-[4-(5-{[2-(4-ethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B301460.png)